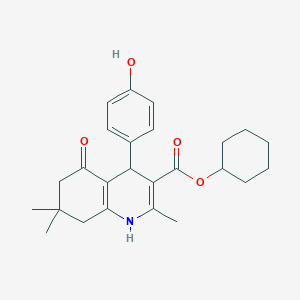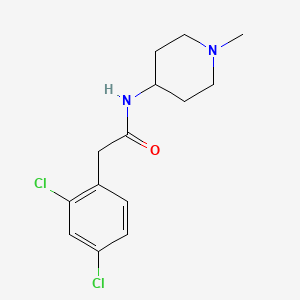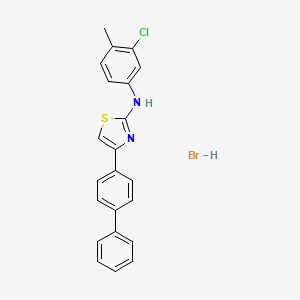![molecular formula C22H23FN2O3 B5142287 2-(2-fluorobenzyl)-N-[(1-hydroxycyclohexyl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5142287.png)
2-(2-fluorobenzyl)-N-[(1-hydroxycyclohexyl)methyl]-1,3-benzoxazole-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluorobenzyl)-N-[(1-hydroxycyclohexyl)methyl]-1,3-benzoxazole-6-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a benzoxazole derivative that has been synthesized using specific methods and has shown promising results in various studies.
作用機序
The mechanism of action of 2-(2-fluorobenzyl)-N-[(1-hydroxycyclohexyl)methyl]-1,3-benzoxazole-6-carboxamide involves the inhibition of specific enzymes and proteins that are involved in the development and progression of various diseases. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in cancer cell growth and proliferation. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-fluorobenzyl)-N-[(1-hydroxycyclohexyl)methyl]-1,3-benzoxazole-6-carboxamide have been studied extensively in scientific research. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and proliferation of cancer cells. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
The advantages of using 2-(2-fluorobenzyl)-N-[(1-hydroxycyclohexyl)methyl]-1,3-benzoxazole-6-carboxamide in lab experiments include its potent inhibitory activity against specific enzymes and proteins, its ability to induce apoptosis in cancer cells, and its potential therapeutic applications in various diseases. The limitations of using this compound in lab experiments include its limited solubility in water, its potential toxicity, and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
The future directions for research on 2-(2-fluorobenzyl)-N-[(1-hydroxycyclohexyl)methyl]-1,3-benzoxazole-6-carboxamide include further studies to determine its safety and efficacy in humans, the development of more efficient synthesis methods, the identification of potential drug targets for this compound, and the exploration of its potential therapeutic applications in other diseases. Additionally, the use of this compound in combination with other therapeutic agents may enhance its efficacy and reduce potential toxicities.
合成法
The synthesis of 2-(2-fluorobenzyl)-N-[(1-hydroxycyclohexyl)methyl]-1,3-benzoxazole-6-carboxamide involves a series of chemical reactions. The starting material for the synthesis is 6-bromo-2-(2-fluorobenzyl)benzoxazole, which undergoes a substitution reaction with cyclohexylmethylamine to form N-[(1-hydroxycyclohexyl)methyl]-6-bromo-2-(2-fluorobenzyl)benzoxazole. This intermediate product then undergoes a coupling reaction with carboxylic acid to form the final product, 2-(2-fluorobenzyl)-N-[(1-hydroxycyclohexyl)methyl]-1,3-benzoxazole-6-carboxamide.
科学的研究の応用
The potential therapeutic applications of 2-(2-fluorobenzyl)-N-[(1-hydroxycyclohexyl)methyl]-1,3-benzoxazole-6-carboxamide have been studied extensively in scientific research. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as an anti-inflammatory and analgesic agent.
特性
IUPAC Name |
2-[(2-fluorophenyl)methyl]-N-[(1-hydroxycyclohexyl)methyl]-1,3-benzoxazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3/c23-17-7-3-2-6-15(17)13-20-25-18-9-8-16(12-19(18)28-20)21(26)24-14-22(27)10-4-1-5-11-22/h2-3,6-9,12,27H,1,4-5,10-11,13-14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJOQWLKVDNAQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)C2=CC3=C(C=C2)N=C(O3)CC4=CC=CC=C4F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorobenzyl)-N-[(1-hydroxycyclohexyl)methyl]-1,3-benzoxazole-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![phenyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5142210.png)
![3-{4-[bis(4-fluorophenyl)methyl]-1-piperazinyl}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5142211.png)
![1-cyclopentyl-4-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-2-piperazinone](/img/structure/B5142214.png)
![N-benzyl-2-[bis(5-methyl-2-furyl)methyl]benzamide](/img/structure/B5142219.png)
![4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile](/img/structure/B5142220.png)
![5-(2-nitrophenyl)-N-{[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5142227.png)
![2-(allylthio)-4-{[5-(4-fluorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5142242.png)
![4-methyl-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5142246.png)

![3,6-dichloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5142254.png)
![1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-[3-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B5142265.png)


![2,2-diallyl-1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5142292.png)